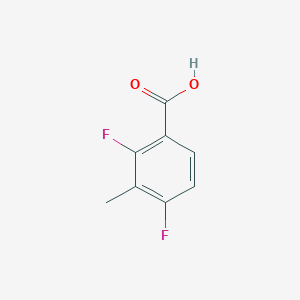

2,4-Difluoro-3-methylbenzoic acid

Descripción general

Descripción

Synthesis AnalysisWhile direct studies on "2,4-Difluoro-3-methylbenzoic acid" synthesis are scarce, related compounds have been synthesized through methodologies that might be applicable. For example, the synthesis of "3-chloro-2,4-difluoro-5-hydroxybenzoic acid," a structurally similar compound, involves nitration, esterification, reduction, diazotization, and hydrolysis steps, achieving a 70% overall yield (Zhang et al., 2020). Such methodologies may offer insights into synthesizing "2,4-Difluoro-3-methylbenzoic acid."

Molecular Structure Analysis

The molecular structure of compounds closely related to "2,4-Difluoro-3-methylbenzoic acid" has been analyzed through various spectroscopic techniques. A study on "2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid" used experimental techniques like FT-IR, FT-Raman, and UV spectroscopy alongside quantum chemical calculations to characterize molecular conformation, vibrational and electronic transitions (Karabacak et al., 2011).

Chemical Reactions and Properties

The reactivity and chemical behavior of "2,4-Difluoro-3-methylbenzoic acid" can be inferred from studies on similar fluorinated benzoic acids. For instance, reactions involving "4-sulpho-2,3,5,6-tetrafluorobenzoic acid" demonstrate the potential for diverse chemical transformations, including esterification and halogen exchange reactions, highlighting the reactivity of fluorinated benzoic acids in various conditions (Fielding & Shirley, 1992).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis Approaches 2,4-Difluoro-3-methylbenzoic acid serves as a precursor or intermediate in various chemical syntheses. Luan Fang (2004) highlighted its preparation from 2,4-dinitro methylbenzene, emphasizing the optimization of reaction conditions through uniform design to improve yield, which reached 58.6% (Luan Fang, 2004). Similarly, Mingguang Zhang et al. (2020) detailed a practical synthesis method for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for antimicrobial 3-quinolinecarboxylic acid drugs, originating from 2,4-difluoro-3-chlororobenzoic acid. The study highlighted a protocol involving nitration, esterification, reduction, diazotization, and hydrolysis, achieving an overall yield of 70% and confirming the structure of synthesized compounds through various spectroscopic methods (Mingguang Zhang et al., 2020).

Crystal Structure and Properties The exploration of crystal structures and properties is another significant aspect. Chen Xiang (2011) investigated the crystal structure and properties of compounds Co(II) and Zn(II) with 3-methylbenzoic acid, revealing that both compounds formed one-dimensional infinite chains with different structural characteristics and the carboxylate groups adopting different modes (Chen Xiang, 2011). Q. Deng et al. (2015) reported the continuous flow synthesis of 2,4,5-trifluorobenzoic acid, a valuable intermediate in pharmaceutical and material science. The study presented a facile microflow process for the synthesis, achieving high yield and purity, highlighting the significance of reaction parameters in microreactors for the synthesis process (Q. Deng et al., 2015).

Solubility and Reactivity Studies

Solubility Measurements Understanding the solubility of derivatives of benzoic acid in various solvents is crucial for industrial applications. H. Higashi et al. (2005) measured the solubilities of trifluoromethylbenzoic acid isomers in supercritical carbon dioxide, observing significant solubility enhancement by fluorination for certain isomers. The study used the Peng–Robinson equation of state for data correlation, providing insights into solubility enhancement tendencies and interactions between carbon dioxide and the compounds (H. Higashi et al., 2005).

Material Synthesis and Photocatalytic Activity Recent research has also focused on synthesizing new materials and studying their photocatalytic activities. For instance, P. Hayati et al. (2021) synthesized a new Ag(I) metal–organic framework (Ag-MOF) using two different methods and investigated its catalytic activity towards the photodegradation of certain herbicides under sunlight irradiation. The study provided an in-depth analysis of the synthesis process and highlighted the excellent photocatalytic activity and reusability of the synthesized Ag-MOF, marking its potential for treating organic pollutants in wastewater systems (P. Hayati et al., 2021).

Safety And Hazards

2,4-Difluoro-3-methylbenzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, mist, gas or vapours, and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Propiedades

IUPAC Name |

2,4-difluoro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJDCFUHHBCTFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553847 | |

| Record name | 2,4-Difluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-3-methylbenzoic acid | |

CAS RN |

112857-68-8 | |

| Record name | 2,4-Difluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112857-68-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)

![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)